molecular formula C22H24N2O4 B12177673 3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B12177673
M. Wt: 380.4 g/mol
InChI Key: NHZQNJOZKHPRKI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tetrahydrocarbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the following steps:

    Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.

    Coupling with Tetrahydrocarbazole: The resulting trimethoxybenzoyl chloride is then reacted with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: The compound can modulate pathways related to cell cycle regulation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzamide
  • 3,4,5-trimethoxyphenethylamine
  • 3,4,5-trimethoxybenzaldehyde

Uniqueness

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and tetrahydrocarbazole moieties, which confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C22H24N2O4/c1-26-18-11-13(12-19(27-2)21(18)28-3)22(25)24-17-10-6-8-15-14-7-4-5-9-16(14)23-20(15)17/h4-5,7,9,11-12,17,23H,6,8,10H2,1-3H3,(H,24,25)

InChI Key

NHZQNJOZKHPRKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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